

isorhapontin stilbenoid properties

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Compound Focus: Isorhapontin

CAS No.: 32727-29-0

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Chemical Profile and Sources

Isorhapontigenin (ISO) is a tetrahydroxylated stilbenoid and an analog of the well-known compound resveratrol, but it is distinguished by its **methoxylation pattern** [1]. Its glucoside form is known as **Isorhapontin** [2].

This compound is found in various natural sources, including [3] [1]:

- **Gnetum species** (e.g., *Gnetum cleistostachyum*, *Gnetum parvifolium*)
- **Berries** (e.g., blueberries)
- **Grapes and red wines**
- **Rhubarb**
- The bark of **spruce trees** (e.g., *Picea abies*, *Picea sitchensis*)

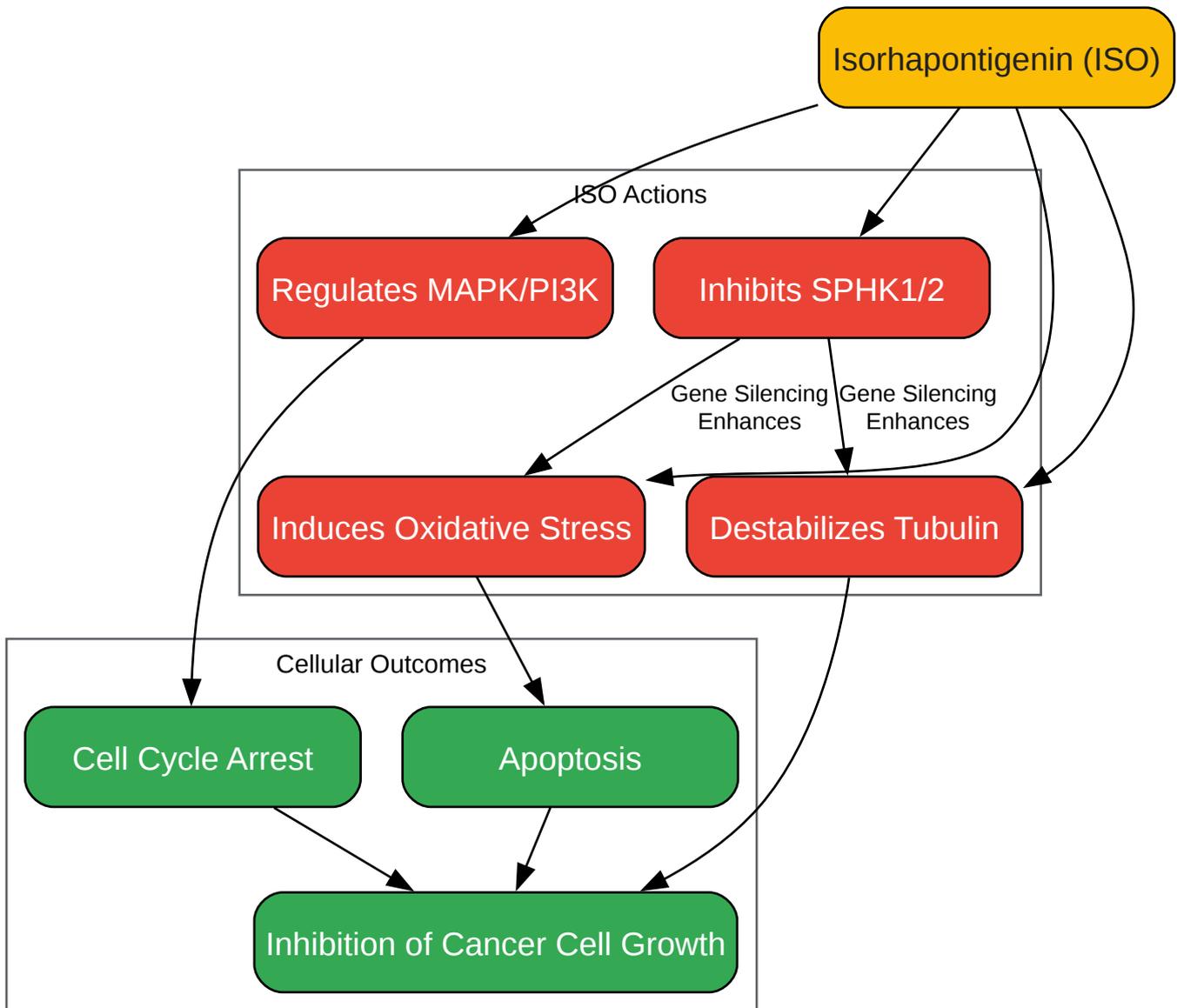
A key point highlighted in the literature is that Isorhapontigenin demonstrates a **superior pharmacokinetic (PK) profile and greater bioactivity** compared to resveratrol, overcoming the limitations of resveratrol's poor bioavailability and making it a more promising candidate for drug development [3] [4].

Key Biological Properties and Mechanisms of Action

Extensive research reveals that isorhapontigenin exhibits a wide range of biological activities by interacting with multiple cellular signaling pathways. The table below summarizes its core mechanisms.

Biological Property	Key Molecular Targets & Pathways	Observed Effects / Outcome
Anti-cancer [3] [1] [4]	• Inhibits Sphingosine Kinases (SPHK1/2) • Destabilizes tubulin polymerization	• Regulates MAPK/PI3K pathways • Induces cell cycle arrest & apoptosis (via PARP, Caspases) • Increases oxidative stress
Induces death in breast cancer (MCF7, T47D, MDA-MB-231), bladder, lung, pancreatic, colon, and gastric cancer cells.	Anti-inflammatory & Antioxidant [1] [5]	• Activates the Nrf2 pathway • Inhibits NF-κB signaling (reduces IL-1β, IL-6, TNF-α) • Scavenges Reactive Oxygen Species (ROS)
Protects against oxidative stress and inflammation models like acute lung injury. Antioxidant effect is higher than Vitamin E [3].	Antimicrobial & Antifungal [1] [6]	• Inhibits fungal cellobiohydrolase I (CBH I) and endoglucanase I (Ki = 57.2 μM for CBH I)
Shows activity against various bacteria, fungi, and viruses.	Cardio- & Neuroprotective [1]	• Modulates lipid metabolism, improves endothelial function.
Offers protection in models of myocardial infarction and neurodegenerative diseases.		

The following diagram illustrates the primary anti-cancer mechanism of Isorhapontigenin (ISO) in breast cancer cells, integrating several key pathways identified in the research [3] [4]:



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Diagram of Isorhapontigenin's anti-cancer mechanism via SPHK inhibition and tubulin destabilization.

Experimental Protocols for Key Anti-Cancer Studies

For researchers aiming to replicate or build upon these findings, here is a summary of the core methodologies used to investigate isorhapontigenin's anti-breast cancer effects [3] [4].

- **Cell Culture:** Use breast cancer cell lines like **MCF7** and **T47D** (non-TNBC models) and **MDA-MB-231** (TNBC model). Maintain cells in DMEM or RPMI-1640 medium supplemented with 10% FBS and

1% penicillin-streptomycin at 37°C with 5% CO₂ [3] [4].

- **Cell Viability Assay (MTT/CCK-8):** Seed cells in 96-well plates and treat with varying concentrations of ISO. After incubation, add MTT or CCK-8 reagent and measure absorbance at 450-570 nm to determine IC₅₀ values [3] [4].
- **Apoptosis Analysis (Flow Cytometry):** Use an Annexin V-FITC apoptosis detection kit. Treat cells with ISO, trypsinize, stain with Annexin V-FITC and propidium iodide (PI), and analyze using a flow cytometer to distinguish between live, early apoptotic, late apoptotic, and necrotic cells [3].
- **Cell Cycle Analysis (Flow Cytometry):** Treat cells with ISO, fix in ethanol, treat with RNase-A, and stain DNA with propidium iodide (PI). Analyze DNA content by flow cytometry to determine the distribution of cells in different cell cycle phases (sub-G1, G0/G1, S, G2/M) [3].
- **Western Blot Analysis:** Lyse ISO-treated cells, separate proteins by SDS-PAGE, and transfer to a nitrocellulose membrane. Block the membrane, incubate with primary antibodies (e.g., against SPHK1, SPHK2, α/β -tubulin, PARP, Caspase-3, -9, p38, JNK, ERK, and their phosphorylated forms), then with HRP-conjugated secondary antibodies. Detect bands using an ECL system [3] [4].
- **Gene Silencing (RNAi):** Transfect cells with **SPHK1** and **SPHK2** siRNA using an appropriate transfection reagent. Confirm knockdown efficiency via Western blotting to validate the role of these targets in ISO's mechanism [3].

Drug Development Insights

From a pharmaceutical perspective, isorhapontigenin is considered a novel and promising lead compound [1]. **Network pharmacology and molecular docking studies** predict that it interacts stably with core target proteins like COX-1 (PDB: 6Y3C, docking score: -8.2) and other receptors (PDB: 1CX2, docking score: -8.4), supporting its multi-target potential for disease management [1].

Its broad therapeutic profile and improved bioavailability over resveratrol make it a strong candidate for further development into treatments for cancer, inflammatory conditions, and neurodegenerative diseases [3] [1].

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